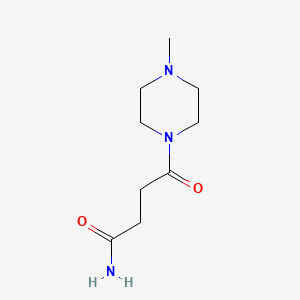![molecular formula C16H19N5O B2773563 ((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(5-methylpyrazin-2-yl)methanone CAS No. 2320224-93-7](/img/structure/B2773563.png)
((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(5-methylpyrazin-2-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(5-methylpyrazin-2-yl)methanone is a useful research compound. Its molecular formula is C16H19N5O and its molecular weight is 297.362. The purity is usually 95%.
BenchChem offers high-quality ((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(5-methylpyrazin-2-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about ((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(5-methylpyrazin-2-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Catalysis and Organic Synthesis
This compound has been investigated for its catalytic properties and its role in organic synthesis. Notably, it serves as a substrate in Rh(III)-catalyzed C–H bond functionalization reactions. For instance, Wu et al. described a solvent-controlled C–H functionalization of 2-(1H-pyrazol-1-yl)pyridine with internal alkynes, leading to the synthesis of either C–H alkenylation products or indazole products in moderate to good yields . Such reactions are valuable in the development of new synthetic methodologies and the construction of complex molecules.
Biocatalysis and Pharmaceutical Intermediates
The compound’s structure suggests it could serve as a precursor or intermediate in pharmaceutical synthesis. For example, 5-methylpyrazine-2-carboxylic acid (MPCA), a related compound, is an important pharmaceutical intermediate used in the production of hypoglycemic agents and lipid-lowering drugs . Researchers might explore the biocatalytic synthesis of MPCA from this compound, aiming for high yields and plasmid-free processes.
Mechanism of Action
Target of Action
The compound, also known as ((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(5-methylpyrazin-2-yl)methanone, primarily targets Janus kinases (JAKs) . JAKs are important regulators of intracellular responses triggered by many key proinflammatory cytokines .
Mode of Action
This compound is a highly potent and selective inhibitor of JAK1 and TYK2 . It achieves exquisite selectivity for both JAK1 and TYK2 while sparing JAK2 and JAK3 . It exhibits potent cellular activity for JAK1-mediated IL-6 signaling .
Biochemical Pathways
The compound affects the IL-12 and IL-23 signaling pathways , which have been shown to be involved in the pathogenesis of multiple inflammatory and autoimmune diseases . By inhibiting JAK1 and TYK2, it disrupts these pathways and reduces the production of proinflammatory cytokines .
Pharmacokinetics
The compound is orally bioavailable . It has been designed to achieve high selectivity and potency, which may contribute to its bioavailability . .
Result of Action
The compound’s action results in significant inhibition of inflammation . In animal models, it has demonstrated dose-dependent efficacy, leading to significant reduction of inflammation, bone resorption, splenomegaly, and body weight change .
properties
IUPAC Name |
(5-methylpyrazin-2-yl)-(3-pyrazol-1-yl-8-azabicyclo[3.2.1]octan-8-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N5O/c1-11-9-18-15(10-17-11)16(22)21-12-3-4-13(21)8-14(7-12)20-6-2-5-19-20/h2,5-6,9-10,12-14H,3-4,7-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCPXGWPTDYUYBD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=N1)C(=O)N2C3CCC2CC(C3)N4C=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-(5-methylpyrazine-2-carbonyl)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![7-(4-chlorophenyl)-8-(4-fluorophenyl)-1-methyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2773485.png)





![3,7-dimethyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine-6-carboxylic acid dihydrochloride](/img/structure/B2773493.png)

![Benzo[d]thiazol-6-yl(3-(pyridazin-3-yloxy)piperidin-1-yl)methanone](/img/structure/B2773496.png)

![N-(4-chlorophenyl)-2-[5-(4-methylphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]acetamide](/img/structure/B2773502.png)